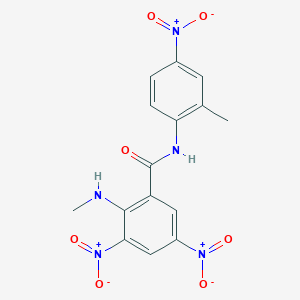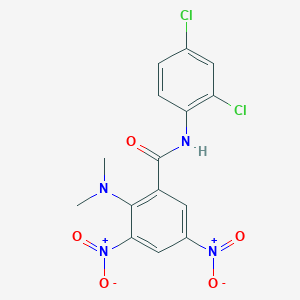![molecular formula C14H13N3O5 B15154095 (2E)-3-{4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B15154095.png)
(2E)-3-{4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-{4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a methoxy group, a nitropyrazole moiety, and a propenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the nitropyrazole moiety: This can be achieved by nitration of pyrazole derivatives under controlled conditions.
Attachment of the nitropyrazole to the phenyl ring: This step often involves a nucleophilic substitution reaction where the nitropyrazole is introduced to a benzyl halide derivative.
Introduction of the methoxy group: This can be done through methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base.
Formation of the propenoic acid backbone: This is typically achieved through a Knoevenagel condensation reaction between the benzylated nitropyrazole derivative and malonic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxy-3-[(4-nitropyrazol-1-yl)methyl]phenylprop-2-enoic acid.
Reduction: Formation of 3-[(4-aminopyrazol-1-yl)methyl]-4-methoxyphenylprop-2-enoic acid.
Substitution: Formation of 3-{4-methoxy-3-[(4-substituted-pyrazol-1-yl)methyl]phenyl}prop-2-enoic acid derivatives.
Scientific Research Applications
(2E)-3-{4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-{4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The nitropyrazole moiety can interact with enzymes or receptors, modulating their activity. The propenoic acid backbone allows for conjugation with other biomolecules, facilitating targeted delivery or specific interactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio phenoxy acetic acid
- 4-Methoxyphenethylamine
Uniqueness
(2E)-3-{4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid is unique due to its combination of a methoxy group, a nitropyrazole moiety, and a propenoic acid backbone. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H13N3O5 |
|---|---|
Molecular Weight |
303.27 g/mol |
IUPAC Name |
3-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H13N3O5/c1-22-13-4-2-10(3-5-14(18)19)6-11(13)8-16-9-12(7-15-16)17(20)21/h2-7,9H,8H2,1H3,(H,18,19) |
InChI Key |
XGUBWDYKUHBGMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)CN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]-2-hydroxybenzoic acid](/img/structure/B15154016.png)
![4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoic acid](/img/structure/B15154023.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B15154036.png)
![11-ethyl-5-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B15154046.png)
![N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide](/img/structure/B15154058.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15154063.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15154067.png)
![2-(1,3-benzoxazol-2-yl)-4-({(E)-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]methylidene}amino)phenol](/img/structure/B15154068.png)

![1-[(2-Bromophenyl)methyl]-4-cycloheptylpiperazine](/img/structure/B15154082.png)
![N-(4-fluorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15154087.png)

![10-(4-fluorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15154100.png)

